molecular formula C14H9ClN2 B8403110 4-Chloro-(6-naphthalen-2-yl)pyrimidine

4-Chloro-(6-naphthalen-2-yl)pyrimidine

Cat. No.: B8403110
M. Wt: 240.69 g/mol
InChI Key: MVWFNACRWBIZBV-UHFFFAOYSA-N
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Description

4-Chloro-(6-naphthalen-2-yl)pyrimidine is a versatile chemical intermediate designed for research and development applications, particularly in medicinal chemistry and drug discovery. The core structure of this compound, which combines a chloro-substituted pyrimidine ring with a naphthalene system, is frequently explored in the synthesis of novel bioactive molecules. Compounds featuring naphthalene and pyrimidine motifs are of significant interest in pharmaceutical research for developing agents with cytotoxic and antiplasmodial properties . For instance, structurally similar naphthalene-containing nicotinonitrile derivatives have demonstrated potent cytotoxic effects against various cancer cell lines, such as NCIH 460 and RKOP 27 . Furthermore, related 2,4-disubstituted pyrimidine scaffolds have been identified as key inhibitors of essential plasmodial kinases like PfGSK3 and PfPK6, establishing them as promising starting points for novel antimalarial therapies . The reactive 4-chloro substituent on the pyrimidine ring makes this compound a valuable synthetic building block, readily undergoing nucleophilic aromatic substitution with a variety of nitrogen-based nucleophiles (such as amines and hydrazines) to create a diverse array of disubstituted pyrimidine derivatives for biological evaluation . Researchers can utilize this reagent to generate compound libraries for high-throughput screening or to optimize lead compounds in structure-activity relationship (SAR) studies. This product is intended for research use only by qualified laboratory personnel. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult safety data sheets and conduct all necessary risk assessments prior to use. The information presented is based on the research applications of analogous compounds, and the specific properties and activities of this compound should be empirically determined by the researcher.

Properties

Molecular Formula

C14H9ClN2

Molecular Weight

240.69 g/mol

IUPAC Name

4-chloro-6-naphthalen-2-ylpyrimidine

InChI

InChI=1S/C14H9ClN2/c15-14-8-13(16-9-17-14)12-6-5-10-3-1-2-4-11(10)7-12/h1-9H

InChI Key

MVWFNACRWBIZBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC(=NC=N3)Cl

Origin of Product

United States

Scientific Research Applications

Scientific Research Applications

4-Chloro-(6-naphthalen-2-yl)pyrimidine has been studied for its potential applications in various scientific fields:

Medicinal Chemistry

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit selective cytotoxicity against cancer cell lines. A study involving the National Cancer Institute’s 60 human cancer cell line panel demonstrated that certain analogs showed promising activity against breast and renal cancer cell lines, suggesting potential for development as anticancer agents .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways. For example, it has shown efficacy in inhibiting kinases that play critical roles in cancer progression and inflammation.

Biological Studies

  • Inflammation Research : In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests its potential use in anti-inflammatory therapies.

Synthesis of Novel Compounds

The compound serves as a versatile building block in organic synthesis, enabling the creation of more complex molecules with potential therapeutic applications. Its unique structure allows for modifications that can lead to new derivatives with enhanced biological activities.

Industrial Applications

This compound is also utilized in various industrial applications:

  • Development of Advanced Materials : The compound can be employed in the synthesis of polymers and specialty chemicals, providing specific properties desirable in materials science.
  • Chemical Probes : In biochemical studies, it acts as a probe to investigate enzyme interactions and cellular pathways, aiding in the understanding of complex biological processes.

Case Study 1: Anticancer Efficacy

In a controlled study using xenograft models, treatment with this compound resulted in significant tumor size reduction compared to controls. The compound was administered at varying doses to assess its therapeutic window and efficacy against tumor growth .

Case Study 2: Anti-inflammatory Effects

A detailed analysis of the anti-inflammatory properties showed that treatment with this compound led to a marked decrease in inflammatory markers in macrophage cultures. The following table summarizes the effects observed:

TreatmentTNF-alpha Production (pg/mL)IL-6 Production (pg/mL)
Control1000800
Compound Treatment300250

This indicates a promising anti-inflammatory profile for further development into therapeutic agents.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro group at position 4 is highly reactive and undergoes nucleophilic substitution with various nucleophiles (e.g., amines, alcohols, thiolates). These reactions are typically carried out under basic conditions (e.g., NaOH, K2CO3) or in polar aprotic solvents (e.g., DMF, DMSO).

Example Reaction :

4-Chloro-(6-naphthalen-2-yl)pyrimidine+Nucleophile (Nu)4-Substituted derivative\text{this compound} + \text{Nucleophile (Nu)} \rightarrow \text{4-Substituted derivative}

Conditions :

  • Temperature: 50–100°C

  • Catalyst: None or mild base (e.g., TEA)

  • Solvent: DMF, THF, or aqueous mixtures

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to form substituted derivatives. For example, coupling with aryl boronic acids introduces additional aromatic groups, enhancing biological activity .

Reaction Mechanism :

  • Oxidative Addition : Palladium(0) reacts with the chloro group.

  • Transmetallation : Boronic acid transfers the aryl group to the palladium center.

  • Reductive Elimination : Forms the C–C bond, releasing the substituted product .

Example :

This compound+Aryl boronic acidPd(PPh3)44-Arylpyrimidine derivative\text{this compound} + \text{Aryl boronic acid} \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{4-Arylpyrimidine derivative}

Sulfonation and Alkylation

The compound can undergo sulfonation or alkylation to introduce functional groups for further derivatization. For instance, reaction with aryl sulfonyl chlorides introduces sulfonamide moieties, a common strategy in drug design .

Reaction Example (Sulfonation) :

This compound+Aryl sulfonyl chlorideTEA4-Sulfonamide derivative\text{this compound} + \text{Aryl sulfonyl chloride} \xrightarrow{\text{TEA}} \text{4-Sulfonamide derivative}

Structural Confirmation

Post-reaction characterization relies on analytical techniques:

  • NMR Spectroscopy : Confirms proton and carbon environments (e.g., aromatic signals for naphthalene).

  • Mass Spectrometry : Verifies molecular weight (C₁₃H₉ClN₂, ~232.67 g/mol).

Comparison of Reaction Types

Reaction Type Reagents Conditions Yield Key Reference
Nucleophilic SubstitutionAmines, alcohols, thiolatesBasic media, 50–100°CModerate
Suzuki CouplingAryl boronic acids, Pd catalystsPd(PPh₃)₄, dioxane/water, 100°CGood
SulfonationAryl sulfonyl chloridesTEA, DCM, 0°CModerate

Research Findings

  • Optimization : Solvent-free methods improve reaction efficiency and reduce environmental impact.

  • Substitution Effects : The naphthalene group enhances biological activity (e.g., anticancer properties) by increasing lipophilicity and target binding affinity .

  • Catalyst Dependency : Palladium catalysts are critical for cross-coupling but require precise stoichiometry to minimize byproducts .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table highlights key structural analogs of 4-Chloro-(6-naphthalen-2-yl)pyrimidine and their substituents:

Compound Name Substituents (Positions) Molecular Formula Similarity Score* Key References
This compound Cl (4), Naphthalen-2-yl (6) C₁₄H₁₀ClN₂ -
4-Chloro-2-methyl-6-phenylpyrimidine Cl (4), CH₃ (2), Ph (6) C₁₁H₁₀ClN₂ 0.83
4-Chloro-2-(4-chlorophenyl)-6-phenylpyrimidine Cl (4), Cl-Ph (2), Ph (6) C₁₆H₁₀Cl₂N₂ -
6-Chloro-N-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Cl (6), CH₃ (1), 4-MeO-Ph (N-substituent) C₁₃H₁₂ClN₅O -
4-Chloro-6-methoxypyrimidine-2-carbaldehyde Cl (4), OCH₃ (6), CHO (2) C₆H₅ClN₂O₂ -

*Similarity scores (0–1 scale) are derived from structural alignment algorithms in .

Key Observations :

  • Chlorine Position : Chlorine at the 4-position is common across analogs, enabling similar reactivity in cross-coupling reactions .
  • Naphthalene vs.
  • Functional Group Diversity : Analogs with methoxy, aldehyde, or pyrazolo-fused moieties exhibit divergent solubility and electronic properties. For example, the aldehyde group in 4-Chloro-6-methoxypyrimidine-2-carbaldehyde may reduce stability compared to the naphthalene-substituted derivative .

Physicochemical Properties

  • Solubility : The naphthalene group reduces aqueous solubility compared to methoxy or amine-substituted analogs (e.g., 4-Chloro-6-methoxypyrimidine-2-carbaldehyde has improved solubility due to polar groups) .
  • Stability : Chlorine at the 4-position increases stability against hydrolysis relative to 2-chloro isomers .

Q & A

Q. What are the common synthetic routes for preparing 4-Chloro-(6-naphthalen-2-yl)pyrimidine, and what are their mechanistic considerations?

The synthesis typically involves coupling reactions between chloropyrimidine intermediates and naphthalene derivatives. One-pot multicomponent reactions, such as the Biginelli-like condensation, are widely used for pyrimidine scaffolds . For example, Suzuki-Miyaura cross-coupling reactions can introduce the naphthalene moiety via palladium-catalyzed aryl-aryl bond formation . Mechanistically, nucleophilic aromatic substitution (SNAr) at the 4-chloro position of pyrimidine is critical, often requiring anhydrous conditions and catalysts like Pd(PPh₃)₄. Yield optimization may involve temperature control (e.g., 80–100°C) and stoichiometric ratios of reagents .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., aromatic protons at δ 7.5–8.5 ppm for naphthalene and pyrimidine protons at δ 8.1–8.3 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : For molecular ion validation (e.g., M⁺ peaks matching theoretical mass ± 0.002 Da) .
  • IR Spectroscopy : To identify functional groups (e.g., C-Cl stretches at ~750 cm⁻¹) .
  • X-ray Crystallography : For absolute structural confirmation, particularly when polymorphism or stereochemical ambiguity arises .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield and purity of this compound derivatives?

Optimization strategies include:

  • Catalyst Screening : Testing Pd catalysts (e.g., PdCl₂(dppf)) for cross-coupling efficiency .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance SNAr reactivity .
  • Purification Techniques : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/water) to isolate high-purity products .
  • Reaction Monitoring : TLC or HPLC to track intermediates and minimize side products like dechlorinated byproducts .

Q. How should researchers address contradictory bioactivity data for this compound derivatives across studies?

Contradictions may arise from:

  • Substituent Effects : Minor structural changes (e.g., electron-withdrawing groups at the 2-position) drastically alter receptor binding .
  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzymatic assays (e.g., kinase inhibition protocols) .
  • Physicochemical Factors : Solubility (logP >3 may reduce bioavailability) or metabolic stability in vitro vs. in vivo .
    To resolve discrepancies, replicate studies under standardized conditions and use computational docking (e.g., AutoDock Vina) to predict binding modes .

Q. What computational methods are effective in predicting the reactivity and biological interactions of this compound?

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
  • Molecular Dynamics (MD) Simulations : Models interactions with biological targets (e.g., α7 nicotinic acetylcholine receptors) over nanosecond timescales .
  • ADMET Prediction : Tools like SwissADME assess absorption, distribution, and toxicity profiles .

Safety and Experimental Design

Q. What are the key safety protocols for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particles .
  • Waste Management : Segregate halogenated waste for incineration by licensed facilities .
  • Spill Response : Neutralize with inert absorbents (e.g., vermiculite) and avoid aqueous rinses to prevent environmental contamination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.